molecular formula C10H12N2O3 B1282828 N-(2-Aminoethyl)-1,3-benzodioxole-5-carboxamide

N-(2-Aminoethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B1282828
M. Wt: 208.21 g/mol
InChI Key: WJOIKYGQPWYFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-aminoethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C10H12N2O3/c11-3-4-12-10(13)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6,11H2,(H,12,13)

InChI Key

WJOIKYGQPWYFRI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

7 g (0.039 mol) of methyl 3,4-methylenedioxybenzoate and 8.5 ml (0.126 mol) of ethylenediamine are heated to 100° (bath temperature) for 2.5 hours. After cooling, the excess ethylenediamine is removed in a high vacuum. The residue is acidified with dilute hydrochloric acid and extracted with chloroform. The aqueous phase is made alkaline with sodium hydroxide solution and then extracted several times with chloroform. After evaporating the solvent and recrystallizing the residue from chloroform/hexane, there are obtained 3.4 g of N-(2-aminoethyl)-1,3-benzdioxol-5-carboxamide, m.p. 120°-123°. The hydrochloride melts at 210°-213°.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One

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